molecular formula C12H13N3O2S B2616242 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 383379-31-5

2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2616242
CAS No.: 383379-31-5
M. Wt: 263.32
InChI Key: ZRFVSGBEVWRTBD-UHFFFAOYSA-N
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Description

“2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic compound. It is related to cyanoacetamide, which is an acetic amide with a nitrile functional group .


Synthesis Analysis

The synthesis of cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 15 bonds; 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitrile (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-6-5-9(16)15-12-10(11(14)17)7-3-1-2-4-8(7)18-12/h1-5H2,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFVSGBEVWRTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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